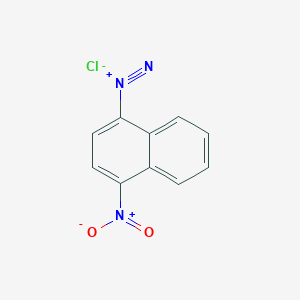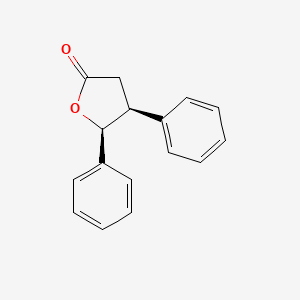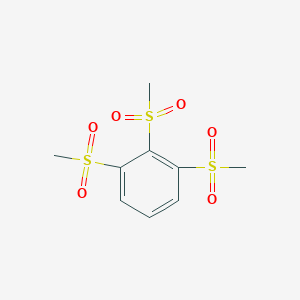
1,2,3-Tri(methanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tri(methanesulfonyl)benzene is an organic compound characterized by a benzene ring substituted with three methanesulfonyl groups at the 1, 2, and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-Tri(methanesulfonyl)benzene can be synthesized through the sulfonation of benzene derivatives. One common method involves the reaction of benzene with methanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled temperature conditions . The reaction typically proceeds via electrophilic aromatic substitution, where the methanesulfonyl groups are introduced sequentially.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-Tri(methanesulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration and halogenation, due to the electron-withdrawing nature of the methanesulfonyl groups.
Nucleophilic Substitution: The methanesulfonyl groups can be displaced by nucleophiles under appropriate conditions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize this compound to form sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the methanesulfonyl groups to methyl groups.
Major Products Formed:
Nitration: Nitration of this compound yields nitro-substituted derivatives.
Halogenation: Halogenation results in the formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
1,2,3-Tri(methanesulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development and as a functional group in bioactive molecules.
Mécanisme D'action
The mechanism of action of 1,2,3-Tri(methanesulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The electron-withdrawing methanesulfonyl groups enhance the reactivity of the benzene ring towards electrophiles, facilitating various substitution reactions . Additionally, the compound can form stable intermediates during these reactions, contributing to its utility in organic synthesis .
Comparaison Avec Des Composés Similaires
1,2,4-Tri(methanesulfonyl)benzene: Similar in structure but with different substitution patterns, leading to distinct reactivity and applications.
1,3,5-Tri(methanesulfonyl)benzene: Another isomer with unique properties and uses in organic synthesis.
Uniqueness: 1,2,3-Tri(methanesulfonyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules and materials .
Propriétés
Numéro CAS |
65516-90-7 |
|---|---|
Formule moléculaire |
C9H12O6S3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1,2,3-tris(methylsulfonyl)benzene |
InChI |
InChI=1S/C9H12O6S3/c1-16(10,11)7-5-4-6-8(17(2,12)13)9(7)18(3,14)15/h4-6H,1-3H3 |
Clé InChI |
RNZURVLOGHFPNK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



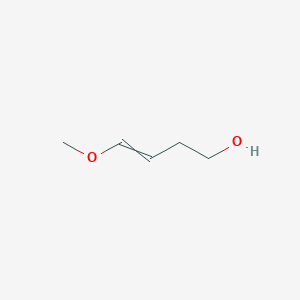


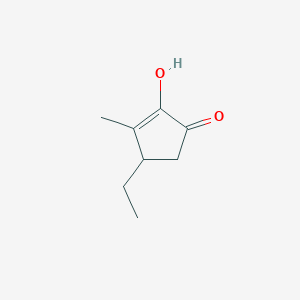
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)



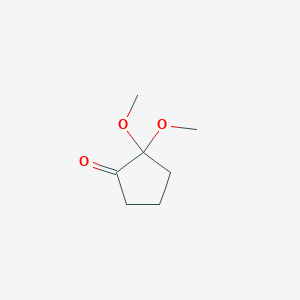
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
